

c-Met-IN-12: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **c-Met-IN-12**, a potent and selective type II c-Met kinase inhibitor. This guide details its chemical properties, mechanism of action, and relevant experimental protocols for its study.

Core Compound Properties

c-Met-IN-12, also referred to as compound 4r in its primary publication, is an orally active and selective inhibitor of the c-Met kinase.[1] It has demonstrated significant anti-tumor efficacy in preclinical models, making it a compound of interest for cancer research and drug development.[1]

Physicochemical and Pharmacological Data

A summary of the key quantitative data for **c-Met-IN-12** is presented below. The exact molecular formula and weight are derived from its chemical structure as reported in the primary literature.



Property	Value	Reference
IUPAC Name	1-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-5-((4-fluorophenyl)amino)-3-phenyl-1,6-naphthyridin-2(1H)-one	Xu H, et al. (2020)
Molecular Formula	C43H32FN5O4	Calculated
Molecular Weight	705.75 g/mol	Calculated
CAS Number	2426675-70-7	[1]
c-Met IC50	10.6 nM	[1]
Kinase Selectivity	High inhibitory effects (>80% at 1 μM) against AXL, Mer, and TYRO3	[1]
In Vivo Efficacy	93% tumor growth inhibition in a U-87MG xenograft model (45 mg/kg, oral, daily)	[1]

Mechanism of Action and Signaling Pathway

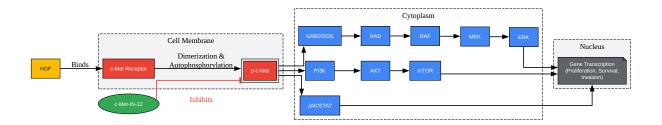
c-Met-IN-12 functions as a type II inhibitor, binding to the ATP-binding site of the c-Met kinase domain in its inactive conformation.[2] The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation. This initiates a cascade of downstream signaling events crucial for cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met pathway is a known driver in numerous cancers.[3][4]

Key downstream pathways activated by c-Met include:

- RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation. [5][6]
- PI3K-AKT-mTOR Pathway: Promotes cell survival and growth while inhibiting apoptosis. [5][6]
- STAT Pathway: Activated by JAK or SRC kinases, leading to the transcription of genes involved in proliferation and survival.[5]



c-Met-IN-12 effectively blocks the kinase activity, thereby inhibiting these downstream signaling cascades and suppressing tumor growth.



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Caption: c-Met Signaling Pathway and Inhibition by c-Met-IN-12.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of **c-Met-IN-12**.

Synthesis of c-Met-IN-12

The synthesis of **c-Met-IN-12** involves a multi-step process as described by Xu H, et al. (2020). The core structure is a 1,6-naphthyridinone scaffold. A key step is the coupling of a substituted phenylamino group at the C5 position and a phenyl group at the C3 position, followed by N-arylation with a quinoline moiety. Researchers should refer to the primary publication for specific reaction conditions, reagent details, and purification methods.

In Vitro c-Met Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of **c-Met-IN-12** against the c-Met kinase using a luminescence-based assay that quantifies ATP consumption.



Materials:

- Recombinant human c-Met kinase domain (e.g., from BPS Bioscience, Cat# 40255).[7]
- Kinase substrate: Poly(Glu, Tyr) 4:1 (e.g., Sigma-Aldrich).
- ATP solution.
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT).[8]
- **c-Met-IN-12** serially diluted in DMSO.
- 96-well white microplates.
- Luminescent kinase assay kit (e.g., Kinase-Glo® MAX, Promega Cat# V6071).[7]
- Plate reader capable of measuring luminescence.

Procedure:

- Prepare a master mix of 1x Kinase Assay Buffer, ATP (at a concentration near the Km for c-Met), and the Poly(Glu, Tyr) substrate.
- To each well of a 96-well plate, add 2.5 μL of the test compound (**c-Met-IN-12**) at various concentrations. Include "positive control" (DMSO vehicle) and "blank" (no enzyme) wells.
- Add 10 μ L of diluted c-Met kinase to the "positive control" and "test inhibitor" wells. Add 10 μ L of 1x Kinase Assay Buffer to the "blank" wells.
- Initiate the kinase reaction by adding 12.5 μL of the master mix to all wells.
- Incubate the plate at 30°C for 60 minutes.
- Allow the plate to equilibrate to room temperature.
- Add 25 μL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.



- Incubate at room temperature for 10-30 minutes in the dark.
- Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
- Calculate the percent inhibition for each concentration of **c-Met-IN-12** relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis of c-Met Phosphorylation

This protocol is for assessing the ability of **c-Met-IN-12** to inhibit HGF-induced c-Met phosphorylation and downstream signaling in a cellular context.

Materials:

- Cancer cell line with c-Met expression (e.g., EBC-1, U-87 MG).
- Cell culture medium and supplements.
- c-Met-IN-12.
- Recombinant Human HGF.
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels, running buffer, and transfer buffer.
- PVDF membrane.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-β-actin).
- HRP-conjugated secondary antibodies.



- Enhanced Chemiluminescence (ECL) detection reagent.
- Imaging system.

Procedure:

- Cell Treatment: Seed cells and allow them to adhere. Serum-starve the cells for 18-24 hours. Pre-treat cells with various concentrations of **c-Met-IN-12** for 2 hours. Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
- Lysate Preparation: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
 Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
 Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.
 Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again with TBST.
- Detection: Apply the ECL reagent to the membrane and capture the chemiluminescent signal
 using an imaging system. Analyze the band intensities to determine the effect of c-Met-IN-12
 on protein phosphorylation.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of **c-Met-IN-12** on the proliferation and viability of cancer cells.

Materials:

Cancer cell line (e.g., EBC-1, MKN-45).



- Cell culture medium.
- c-Met-IN-12.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO or SDS-HCl solution).[9]
- 96-well tissue culture plates.
- Microplate reader (absorbance at 570 nm).

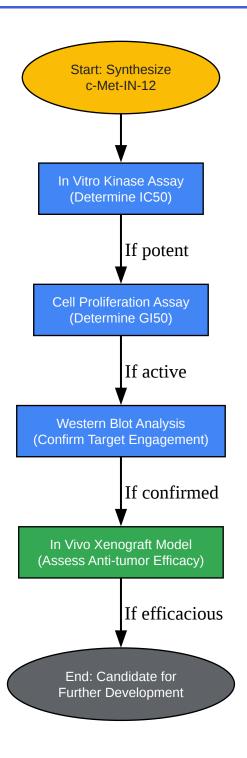
Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 μL of medium and incubate for 24 hours.
- Compound Treatment: Treat the cells with serially diluted concentrations of c-Met-IN-12.
 Include a vehicle control (DMSO).
- Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.
- MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for evaluating c-Met inhibitors like **c-Met-IN-12**.





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Caption: General workflow for the preclinical evaluation of c-Met-IN-12.

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